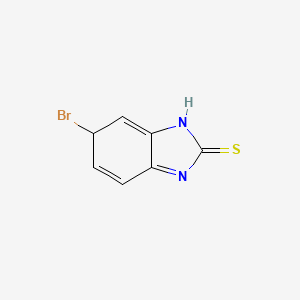
Z-L-Tyrosine dcha
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-L-Tyrosine dicyclohexylamine: is a derivative of the amino acid tyrosine, where the tyrosine molecule is protected by a benzyloxycarbonyl (Z) group and paired with dicyclohexylamine. This compound is primarily used in peptide synthesis due to its stability and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
Protection of Tyrosine: The synthesis begins with the protection of the amino group of tyrosine using a benzyloxycarbonyl (Z) group. This is typically achieved by reacting tyrosine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Formation of Dicyclohexylamine Salt: The protected tyrosine is then reacted with dicyclohexylamine to form the dicyclohexylamine salt of Z-L-Tyrosine.
Industrial Production Methods: : The industrial production of Z-L-Tyrosine dicyclohexylamine follows similar synthetic routes but is scaled up using larger reactors and more efficient purification techniques to ensure high yield and purity. The process involves rigorous quality control to maintain consistency in the product .
化学反応の分析
Types of Reactions
Oxidation: Z-L-Tyrosine dicyclohexylamine can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine moiety.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The benzyloxycarbonyl group can be substituted under acidic or basic conditions to yield deprotected tyrosine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide are commonly employed.
Major Products
Oxidation: Oxidized derivatives of tyrosine.
Reduction: Reduced forms of the protected tyrosine.
Substitution: Deprotected tyrosine.
科学的研究の応用
Chemistry
- Used as a building block in peptide synthesis due to its stability and reactivity.
- Acts as a precursor for various tyrosine derivatives used in chemical research .
Biology
- Studied for its role in enzyme-catalyzed reactions involving tyrosine.
- Used in the study of protein synthesis and modification .
Medicine
- Investigated for its potential therapeutic applications in treating diseases related to tyrosine metabolism.
- Used in the development of drugs targeting tyrosine kinases .
Industry
- Employed in the production of pharmaceuticals and biotechnological products.
- Used in the synthesis of complex organic molecules .
作用機序
Molecular Targets and Pathways: : Z-L-Tyrosine dicyclohexylamine exerts its effects primarily through its role in peptide synthesis. The benzyloxycarbonyl group protects the amino group of tyrosine, allowing for selective reactions at other sites. This protection is crucial in the stepwise synthesis of peptides, ensuring that the amino group does not react prematurely .
類似化合物との比較
Similar Compounds
L-Tyrosine: The parent amino acid, used in protein synthesis and as a precursor for neurotransmitters.
N-Carbobenzoxy-L-Tyrosine: Similar to Z-L-Tyrosine dicyclohexylamine but without the dicyclohexylamine salt.
L-DOPA: A derivative of tyrosine used in the treatment of Parkinson’s disease.
Uniqueness: : Z-L-Tyrosine dicyclohexylamine is unique due to its dual protection by the benzyloxycarbonyl group and dicyclohexylamine salt. This dual protection enhances its stability and makes it particularly useful in peptide synthesis .
特性
分子式 |
C29H40N2O5 |
|---|---|
分子量 |
496.6 g/mol |
IUPAC名 |
N-cyclohexylcyclohexanamine;(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H17NO5.C12H23N/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21);11-13H,1-10H2/t15-;/m0./s1 |
InChIキー |
ILNIYMMCOCRGLW-RSAXXLAASA-N |
異性体SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
正規SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12343458.png)











![8-[(2-Methoxyphenyl)methyl]-11-[(3-methylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343542.png)

